2-(2-Naphthyloxy)ethanamine
Overview
Description
2-(2-Naphthyloxy)ethanamine is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of a naphthalene ring system attached to an ethanamine group via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyloxy)ethanamine typically involves the reaction of 2-naphthol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol attacks the carbon atom of 2-chloroethanol, resulting in the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyloxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(2-Naphthyloxy)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Naphthyloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymes like monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethylphenyl)ethanamine
- 2-(2-Isopropylphenoxy)ethanamine
- 1-(2-Chlorophenyl)ethanamine
- 2-(2-Fluorophenoxy)ethanamine hydrochloride
- 1-(2-Propoxyphenyl)ethanamine hydrochloride
Uniqueness
2-(2-Naphthyloxy)ethanamine is unique due to its naphthalene ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and interactions with biological molecules, making it valuable for specific research applications .
Properties
IUPAC Name |
2-naphthalen-2-yloxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOMYFUIWZJUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383191 | |
Record name | 2-(2-naphthyloxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23314-24-1 | |
Record name | 2-(2-naphthyloxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-aminoethoxy)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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